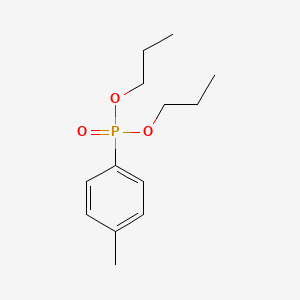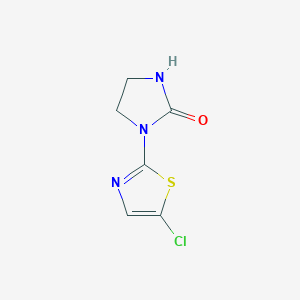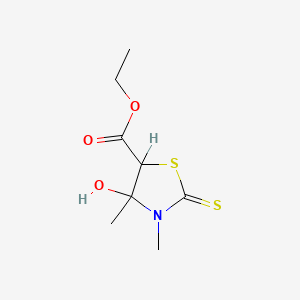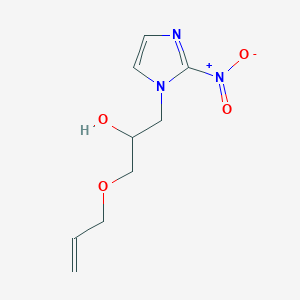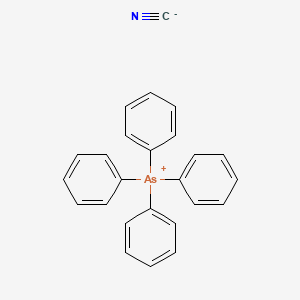
Arsonium, tetraphenyl-, cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsonium, tetraphenyl-, cyanide is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCN. This compound is characterized by the presence of a central arsenic atom bonded to four phenyl groups and a cyanide group. It is a white solid that is soluble in polar organic solvents and is often used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arsonium, tetraphenyl-, cyanide can be synthesized through the reaction of tetraphenylarsonium chloride with sodium cyanide. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction is as follows:
(C6H5)4AsCl+NaCN→(C6H5)4AsCN+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods. The process involves the careful handling of reagents and solvents to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Arsonium, tetraphenyl-, cyanide undergoes various chemical reactions, including:
Substitution Reactions: The cyanide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar organic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various arsonium derivatives, while oxidation reactions can produce arsonium oxides.
Wissenschaftliche Forschungsanwendungen
Arsonium, tetraphenyl-, cyanide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds and in studies involving ion-pairing and solvation.
Biology: The compound is used in biochemical studies to investigate the interactions of arsenic-containing compounds with biological molecules.
Medicine: Research into the potential therapeutic applications of organoarsenic compounds includes studies on their anticancer properties.
Industry: It is used in the development of materials and processes that require the unique properties of organoarsenic compounds.
Wirkmechanismus
The mechanism of action of arsonium, tetraphenyl-, cyanide involves its interaction with various molecular targets. The cyanide group can inhibit cytochrome oxidase, leading to decreased cellular respiration and energy production. This mechanism is similar to other cyanide-containing compounds, where the inhibition of cytochrome oxidase disrupts the electron transport chain in mitochondria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylarsonium chloride: Similar in structure but contains a chloride group instead of a cyanide group.
Tetraphenylphosphonium chloride: Contains a phosphorus atom instead of arsenic.
Tetrabutylammonium chloride: Contains a nitrogen atom and butyl groups instead of phenyl groups.
Uniqueness
Arsonium, tetraphenyl-, cyanide is unique due to the presence of both the arsenic atom and the cyanide group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
21154-65-4 |
|---|---|
Molekularformel |
C25H20AsN |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
tetraphenylarsanium;cyanide |
InChI |
InChI=1S/C24H20As.CN/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2/h1-20H;/q+1;-1 |
InChI-Schlüssel |
AEKBHUCQFANRAA-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



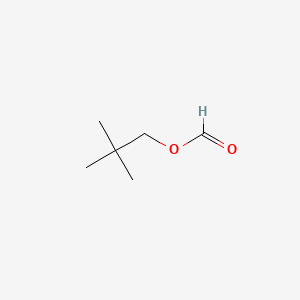
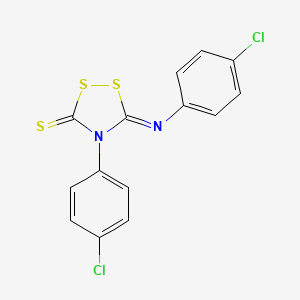
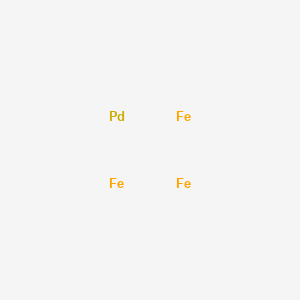

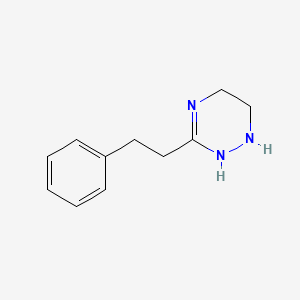
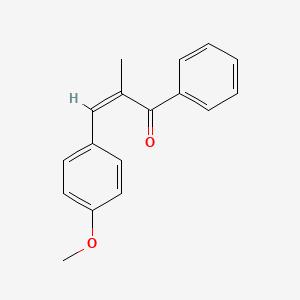
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
